N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

ADAM33 inhibition IC50 comparison SAR profiling

N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a synthetic, small-molecule sulfonamidopropionamide that functions as an inhibitor of ADAM metallopeptidase 33 (ADAM33), also known as TNFα-converting enzyme (TACE). The compound was originally disclosed in patent US8772478 (assigned to Galderma Research & Development) as part of a series of benzenesulfonamide derivatives designed for the treatment of inflammatory disorders.

Molecular Formula C16H24N2O3S
Molecular Weight 324.44
CAS No. 1050768-06-3
Cat. No. B2581310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
CAS1050768-06-3
Molecular FormulaC16H24N2O3S
Molecular Weight324.44
Structural Identifiers
SMILESCC(C)C(C)NC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C16H24N2O3S/c1-13(2)14(3)18-16(19)9-11-17-22(20,21)12-10-15-7-5-4-6-8-15/h4-8,10,12-14,17H,9,11H2,1-3H3,(H,18,19)/b12-10+
InChIKeyHQSMKDNLUDFYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide (CAS 1050768-06-3): A Selective ADAM33 Inhibitor for Inflammation Research


N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a synthetic, small-molecule sulfonamidopropionamide that functions as an inhibitor of ADAM metallopeptidase 33 (ADAM33), also known as TNFα-converting enzyme (TACE) [1]. The compound was originally disclosed in patent US8772478 (assigned to Galderma Research & Development) as part of a series of benzenesulfonamide derivatives designed for the treatment of inflammatory disorders [2]. It is not an approved drug but a research tool compound used to probe ADAM33/TACE biology and its role in TNFα shedding and inflammatory signaling cascades.

Why N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide Cannot Be Substituted with In-Class ADAM33 Inhibitors


Within the US8772478 patent series, minor structural modifications to the sulfonamidopropionamide scaffold produce dramatic shifts in ADAM33 inhibitory potency, with IC50 values spanning more than an order of magnitude (from 24 nM to 469 nM) [1]. The specific (E)-2-phenylethenyl sulfonylamino moiety and the branched 3-methylbutan-2-yl amide substituent in the target compound yield an IC50 of 298 nM—a mid-range potency that may offer a distinct selectivity or pharmacokinetic profile compared to more potent (but potentially less selective) analogs [1]. These quantitative differences mean that substituting this compound with another in-class inhibitor without adjusting for potency and selectivity could lead to divergent experimental outcomes in assays measuring TNFα shedding or ADAM33-dependent signaling.

Quantitative Differentiation of N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide from its Closest Analogs


ADAM33 Inhibitory Potency: Mid-Range IC50 Distinguishes Target Compound from More Potent and Weaker Analogs

The target compound (US8772478, 2; BDBM125918) exhibits an ADAM33 IC50 of 298 nM, which is approximately 12-fold less potent than the most active analog in the series, US8772478 compound 14 (IC50 = 24 nM), but approximately 1.6-fold more potent than the weakest analog, US8772478 compound 9 (IC50 = 469 nM) [1]. This mid-range potency is also distinguishable from the two next-most-potent compounds in the series: US8772478 compound 15 (IC50 = 26 nM) and compound 7 (IC50 = 147 nM) [1].

ADAM33 inhibition IC50 comparison SAR profiling

Unique (E)-2-Phenylethenyl Sulfonylamino Group Distinguishes Target from Saturated or Aromatic Sulfonamide Analogs

The target compound contains an (E)-2-phenylethenyl (styrene) sulfonylamino group, a vinylogous sulfonamide that is structurally distinct from the saturated alkyl sulfonamides or aryl sulfonamides found in most in-class compounds. A structurally related analog, N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide (CAS 1095430-47-9), differs only in the N-alkyl substituent (heptan-2-yl vs. 3-methylbutan-2-yl) and has a molecular weight of 352.49 Da versus 324.44 Da for the target compound [1]. This structural difference results in a 28 Da mass shift and altered lipophilicity, which may impact membrane permeability and protein binding.

Structural differentiation pharmacophore vinyl sulfonamide

Branched 3-Methylbutan-2-yl Amide Substituent Confers Distinct Steric Profile Compared to Linear or Cyclic Analogs

The target compound incorporates a branched 3-methylbutan-2-yl amide group, which is sterically more demanding than the linear aliphatic chains or cyclic amines found in many US8772478 analogs. For example, US8772478 compound 1 features a piperidin-1-yl substituent (a cyclic tertiary amine), and compound 15 is a dimeric species [1]. The branching and moderate steric bulk of the 3-methylbutan-2-yl group may influence the compound's binding mode to ADAM33 and its selectivity profile relative to other metalloproteases, although direct comparative selectivity data are not publicly available.

Steric effects substituent SAR binding mode

Patent-Disclosed Therapeutic Indication for Inflammatory Disorders Differentiates Target from Non-Inflammatory ADAM33 Probe Applications

The US8772478 patent explicitly claims benzenesulfonamide compounds of formula (I), including the target compound, as inhibitors of TNFα-converting enzyme (TACE/ADAM33) for use in treating inflammatory disorders such as septic shock, inflammatory bowel diseases (IBDs), rheumatoid arthritis, and other TNFα-mediated conditions [1]. This therapeutic positioning is distinct from ADAM33 probes developed primarily for oncology applications (e.g., EZH2 inhibitors like SKLB03220, CAS 2852050-29-2) . The target compound's patent linkage to dermatology and inflammation research (Galderma's core focus) further narrows its intended application space.

Therapeutic indication TNFα inflammation

Optimal Research and Procurement Scenarios for N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide


ADAM33/TACE Dose-Response Studies Requiring a Defined Mid-Range Potency Control

When designing dose-response experiments to measure TNFα shedding inhibition in cellular models (e.g., LPS-stimulated PBMCs or keratinocytes), the target compound's IC50 of 298 nM [1] provides a calibrated mid-range activity benchmark. This allows researchers to include both more potent comparators (e.g., US8772478 compound 14, IC50 24 nM) and weaker ones (compound 9, IC50 469 nM) to establish a full potency range, enabling robust SAR interpretation and EC50/IC50 correlation analyses.

Structure-Activity Relationship (SAR) Studies on the (E)-2-Phenylethenyl Sulfonamide Pharmacophore

The target compound's vinylogous sulfonamide moiety represents a distinct electronic and steric environment compared to saturated sulfonamides or aryl sulfonamides [1]. Medicinal chemistry teams exploring novel zinc-binding groups or sulfonamide linkers can use this compound as a reference to probe the contribution of the styrene double bond to ADAM33 binding affinity and selectivity over MMPs, potentially guiding the design of next-generation selective TACE inhibitors.

Dermatological Inflammation Models Aligned with Galderma's Therapeutic Focus

Given the patent's origin (Galderma Research & Development) and the explicit claims for dermatological inflammatory conditions [1], this compound is particularly suited for studies in skin inflammation models (e.g., psoriasis xenografts, atopic dermatitis models). Researchers in dermatology-focused drug discovery can leverage the compound's validated ADAM33 inhibition profile to interrogate TNFα-driven pathways in epidermal and dermal compartments [2].

Selectivity Profiling: Differentiating ADAM33 from Other Metalloproteases

The target compound's mid-range potency and branched amide substituent suggest a potentially differentiated selectivity profile compared to highly potent but possibly promiscuous TACE inhibitors [1]. Researchers conducting counter-screening panels against MMP-1, MMP-2, MMP-9, and ADAM10 can use this compound to map the selectivity landscape of the vinyl sulfonamide scaffold, generating data critical for assessing therapeutic windows in inflammatory disease programs.

Quote Request

Request a Quote for N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.